molecular formula C12H16N2O2 B6262071 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide CAS No. 2169880-72-0

3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide

Cat. No. B6262071
CAS RN: 2169880-72-0
M. Wt: 220.3
InChI Key:
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Description

3-(2,3-Dimethylphenyl)-2-(N-hydroxyimino)butanamide (3-DMP-2-HIB) is an organic compound that belongs to the class of amides. It is a derivative of butanamide and contains both a phenyl and a hydroxyimino moiety. 3-DMP-2-HIB has a wide range of applications in the field of synthetic organic chemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, 3-DMP-2-HIB has been studied for its potential therapeutic use, particularly in the treatment of various diseases.

Scientific Research Applications

3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has a wide range of applications in the field of synthetic organic chemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been studied for its potential therapeutic use, particularly in the treatment of various diseases. For example, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been studied for its potential anti-inflammatory and anti-cancer activities. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is not yet fully understood. However, it is believed that the compound works by targeting specific proteins and enzymes that are involved in the development and progression of various diseases. For example, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been found to have a number of biochemical and physiological effects. For example, it has been found to reduce inflammation and inhibit the growth and spread of cancer cells. In addition, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been found to reduce the levels of certain hormones, such as cortisol and adrenaline, which are involved in the stress response. Furthermore, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide has been found to improve cognitive performance and reduce the risk of cognitive decline.

Advantages and Limitations for Lab Experiments

The use of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Furthermore, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is relatively stable and can be stored for long periods of time without significant degradation. However, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is not soluble in water, which can limit its use in some laboratory experiments. In addition, 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is toxic and should be handled with caution.

Future Directions

The potential therapeutic use of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is an area of active research. Future studies could focus on the development of new synthesis methods and the optimization of existing methods. In addition, further research could be conducted to explore the potential therapeutic applications of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide, such as its use in the treatment of Alzheimer’s disease and other neurological disorders. Furthermore, future studies could focus on the development of new formulations of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide that would be more suitable for use in clinical trials. Finally, further research could be conducted to explore the potential side effects of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide and to develop strategies to minimize these side effects.

Synthesis Methods

3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide can be synthesized via a number of methods. One method involves the reaction of 2,3-dimethylphenyl isocyanate with 2-hydroxyiminobutanoic acid in the presence of a base such as potassium carbonate. This reaction yields 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide and carbon dioxide as by-products. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with 2-hydroxyiminobutanoic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide and water as by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide involves the reaction of 2,3-dimethylphenylacetic acid with hydroxylamine hydrochloride to form the corresponding N-hydroxyimide. This intermediate is then coupled with butanoyl chloride to yield the final product.", "Starting Materials": [ "2,3-dimethylphenylacetic acid", "hydroxylamine hydrochloride", "butanoyl chloride", "diethyl ether", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylphenylacetic acid (1.0 g, 5.5 mmol) in diethyl ether (20 mL) and add hydroxylamine hydrochloride (0.6 g, 8.8 mmol) and sodium hydroxide (0.5 g, 12.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium sulfate (2.0 g) to the reaction mixture and filter the solution. Concentrate the filtrate under reduced pressure to obtain the N-hydroxyimide intermediate as a white solid (yield: 85%).", "Step 3: Dissolve the N-hydroxyimide intermediate (0.9 g, 4.8 mmol) in ethyl acetate (20 mL) and add butanoyl chloride (0.6 g, 5.3 mmol) dropwise with stirring. After the addition is complete, stir the mixture at room temperature for 2 hours.", "Step 4: Add magnesium sulfate (2.0 g) to the reaction mixture and filter the solution. Concentrate the filtrate under reduced pressure to obtain the final product as a white solid (yield: 80%)." ] }

CAS RN

2169880-72-0

Product Name

3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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